molecular formula C8H5F3N2O4 B15231257 Methyl 3-nitro-5-(trifluoromethyl)picolinate

Methyl 3-nitro-5-(trifluoromethyl)picolinate

Cat. No.: B15231257
M. Wt: 250.13 g/mol
InChI Key: YWGBKMLJEIHJJG-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3N2O4 It is a derivative of picolinic acid, characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-(trifluoromethyl)picolinate typically involves the nitration of methyl 5-(trifluoromethyl)picolinate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction parameters, leading to safer and more efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 3-amino-5-(trifluoromethyl)picolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for designing molecules with desired biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-(trifluoromethyl)picolinate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F3N2O4

Molecular Weight

250.13 g/mol

IUPAC Name

methyl 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5F3N2O4/c1-17-7(14)6-5(13(15)16)2-4(3-12-6)8(9,10)11/h2-3H,1H3

InChI Key

YWGBKMLJEIHJJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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